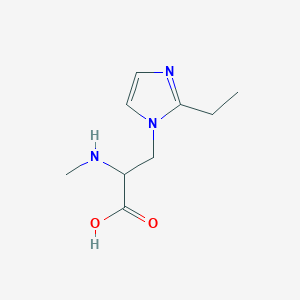
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid is an organic compound that features an imidazole ring substituted with an ethyl group at the second position and a methylamino group at the second position of the propanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Ethylation: The imidazole ring is then ethylated at the second position using ethyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Propanoic Acid Chain: The ethylated imidazole is then reacted with acrylonitrile to introduce the propanoic acid chain.
Methylamination: The nitrile group is reduced to an amine using hydrogen gas and a palladium catalyst, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, forming corresponding oxides.
Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: The ethyl group on the imidazole ring can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various alkyl or aryl imidazole derivatives.
Applications De Recherche Scientifique
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: It is explored for its use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the methylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid: Lacks the ethyl group on the imidazole ring.
3-(2-Methyl-1H-imidazol-1-yl)-2-(methylamino)propanoic acid: Has a methyl group instead of an ethyl group on the imidazole ring.
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid: Lacks the methylamino group.
Uniqueness
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid is unique due to the presence of both the ethyl group on the imidazole ring and the methylamino group on the propanoic acid chain. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
3-(2-ethylimidazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-8-11-4-5-12(8)6-7(10-2)9(13)14/h4-5,7,10H,3,6H2,1-2H3,(H,13,14) |
Clé InChI |
QOHGYCKEJCPRGT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1CC(C(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)
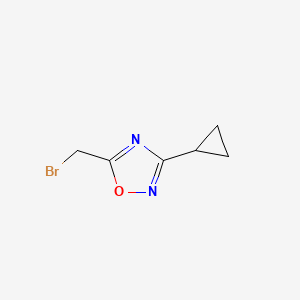
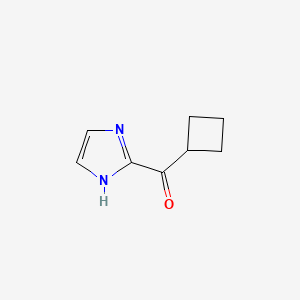


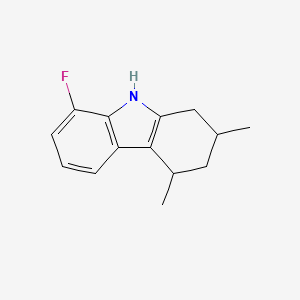
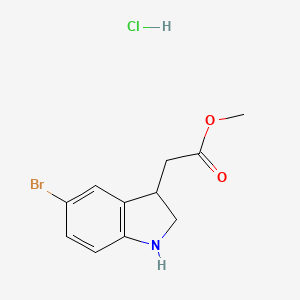
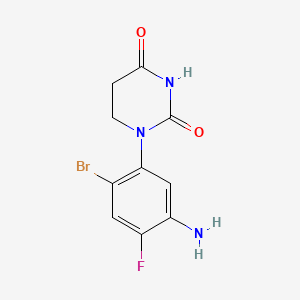

![2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15302075.png)
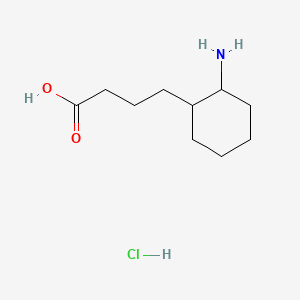

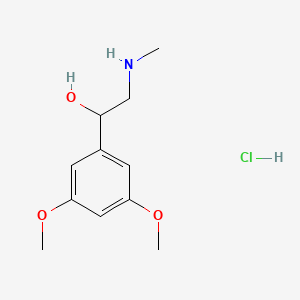
![5-Butyl-4-(2-(3-(2-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B15302120.png)
